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Compound of Interest

Compound Name:
3-Aminopyrrolidin-2-one

hydrochloride

Cat. No.: B177392 Get Quote

3-Aminopyrrolidin-2-one hydrochloride is a pivotal heterocyclic compound whose

significance in modern medicinal chemistry cannot be overstated. As a chiral scaffold, its

enantiomerically pure forms are highly sought-after building blocks in the synthesis of complex

pharmaceutical agents.[1] The pyrrolidine ring, a five-membered saturated heterocycle, offers a

distinct three-dimensional geometry that allows for a more comprehensive exploration of

chemical space compared to flat, aromatic systems.[1][2] This structural complexity can lead to

enhanced binding affinity and selectivity for biological targets.[1] The presence of both a

reactive lactam and a primary amino group provides versatile handles for chemical

modification, enabling the construction of diverse molecular libraries to optimize

pharmacological profiles.[1] This guide provides a detailed exploration of its core structural

features, stereochemical nuances, and critical role in drug development.

Core Molecular Structure and Physicochemical
Properties
The fundamental structure of 3-Aminopyrrolidin-2-one consists of a five-membered lactam (a

cyclic amide) ring, with a primary amine substituent at the third carbon position. The

hydrochloride salt form enhances its stability and solubility in aqueous media, which is often

advantageous for handling and in subsequent reaction steps.
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A summary of the essential physicochemical properties for the racemic and enantiomerically

pure forms of 3-Aminopyrrolidin-2-one hydrochloride is presented below.

Property Value Reference(s)

IUPAC Name
3-aminopyrrolidin-2-one

hydrochloride
[3]

Molecular Formula C₄H₉ClN₂O [4]

Molecular Weight 136.58 g/mol [4][5]

CAS Number (Racemic) 117879-49-9 [4][6]

CAS Number ((S)-enantiomer) 56440-28-9 [5][7][8]

Appearance Off-white to light brown solid [7]

Canonical SMILES C1CNC(=O)C1N.Cl [4]

Structural Visualization
The core structure is defined by the pyrrolidinone ring, which imparts a degree of rigidity, and

the strategically positioned amino group, which serves as a key point for synthetic elaboration.

Figure 1: Structure of 3-Aminopyrrolidin-2-one Hydrochloride

Key Features

Lactam (γ-Butyrolactam) Core Primary Amine (at C3) Hydrochloride Salt

Click to download full resolution via product page

Caption: Core chemical structure of 3-Aminopyrrolidin-2-one Hydrochloride.

The Critical Role of Stereochemistry
The carbon atom at the 3-position (C3) of the pyrrolidinone ring is a chiral center. This chirality

is of paramount importance in pharmacology, as the three-dimensional arrangement of a
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molecule dictates its interaction with biological targets like enzymes and receptors.[1]

Consequently, 3-Aminopyrrolidin-2-one exists as two non-superimposable mirror images, the

(R) and (S) enantiomers.

The biological activity of drugs derived from this scaffold is often dependent on a specific

enantiomer. Therefore, the synthesis of enantiomerically pure (R)- or (S)-3-Aminopyrrolidin-2-
one hydrochloride is a primary objective for medicinal chemists to ensure target specificity

and reduce potential off-target effects associated with the other enantiomer.[1]

Caption: The (S) and (R) enantiomers are non-superimposable mirror images.

Synthetic Strategies
The synthesis of 3-Aminopyrrolidin-2-one and its derivatives is a topic of significant interest.

Chiral precursors are often employed to achieve the desired stereochemistry in the final

product. One common and effective strategy involves starting from readily available chiral

molecules like L-aspartic acid.[9] Other reported synthesis routes have utilized starting

materials such as ethyl acrylate, 2-hydroxysuccinic acid, and 2-butene-1,4-diol, although these

methods can have drawbacks like expensive reagents or harsh reaction conditions.[9]

Generalized Synthetic Workflow
The transformation of a chiral precursor into the target molecule involves a series of strategic

chemical modifications, including functional group protection, cyclization, and deprotection

steps.
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Figure 3: Generalized Synthetic Workflow
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Caption: High-level overview of a synthetic route from a chiral precursor.
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Spectroscopic and Analytical Characterization
Confirming the structure and purity of 3-Aminopyrrolidin-2-one hydrochloride requires a

suite of analytical techniques. Each method provides unique information about the molecule's

constitution and stereochemistry.

General Protocol for NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

precise structure of organic molecules in solution.

1. Sample Preparation:

Dissolve 5-10 mg of the 3-Aminopyrrolidin-2-one hydrochloride sample in approximately
0.6 mL of a suitable deuterated solvent.
Causality: Deuterium oxide (D₂O) is an excellent choice due to the high polarity and
hydrochloride nature of the analyte. The acidic proton of the amine hydrochloride and the
amide N-H proton will exchange with deuterium, causing their signals to disappear from the
¹H NMR spectrum, which simplifies the remaining signals.

2. Data Acquisition:

Acquire a ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
Further 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and
proton-carbon connectivities, respectively.

3. Expected Spectral Features (¹H NMR in D₂O):

The spectrum will be simplified due to H-D exchange.
CH-NH₃⁺ (C3): A multiplet (likely a triplet or dd) corresponding to the proton at the chiral
center.
CH₂ (C4): Two diastereotopic protons that will appear as complex multiplets.
CH₂ (C5): A multiplet corresponding to the two protons adjacent to the amide nitrogen.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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Expected Peaks:

~1680 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the five-

membered lactam ring.

~2500-3000 cm⁻¹: A broad and strong absorption region characteristic of the N⁺-H

stretching vibrations of the ammonium salt (R-NH₃⁺).[10]

~3200-3400 cm⁻¹: N-H stretching vibrations from the amide group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

Expected Results (Electrospray Ionization - ESI-MS):

In positive ion mode, the spectrum should show a prominent peak corresponding to the

protonated molecule [M+H]⁺, where M is the free base. For C₄H₈N₂O, the expected mass

would be approximately 101.07 m/z.

Fragmentation patterns would likely involve the loss of the amino group or cleavage of the

pyrrolidinone ring.

Applications in Drug Discovery and Development
The utility of 3-Aminopyrrolidin-2-one hydrochloride as a building block spans numerous

therapeutic areas.[1] Its incorporation can significantly influence a drug candidate's solubility,

lipophilicity, and metabolic stability.[1]

Antibacterial Agents: The scaffold is a key intermediate in the synthesis of modern quinolone

antibiotics.[1][9]

Central Nervous System (CNS) Drugs: The defined three-dimensional structure of the chiral

pyrrolidinone core is crucial for designing molecules that interact specifically with CNS

receptors and enzymes.[1]
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Enzyme Inhibitors and Receptor Antagonists: Derivatives have been successfully developed

as potent antagonists for targets like the human CC chemokine receptor 2 (CCR2), which is

implicated in inflammatory diseases.[1] It has also been used in preparing inhibitors of β-

amyloid peptide release, relevant to Alzheimer's disease research.[7]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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